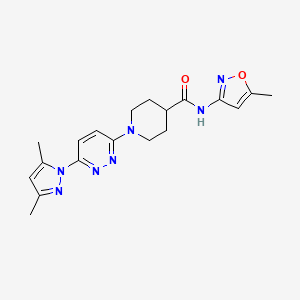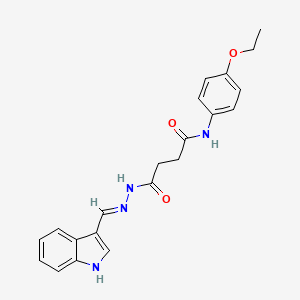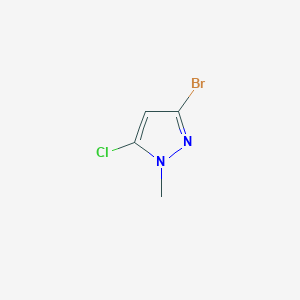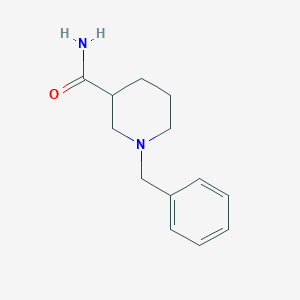
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is part of a broader class of chemicals known for their potential in synthesizing new pharmacologically active molecules. Research has shown the synthesis of related quinazoline and quinoline derivatives that exhibit promising antibacterial and antifungal properties. These compounds are synthesized through various chemical reactions, highlighting the versatility and synthetic accessibility of the quinoline scaffold for developing potential antimicrobial agents (Desai et al., 2007); (Desai et al., 2011).
Reactivity and Mechanistic Studies
The quinoline core is also explored for its chemical reactivity and potential in creating novel compounds with varied biological activities. Studies have been conducted on the hydrolysis and reactivity of quinoline derivatives, providing insights into their chemical behavior and applications in medicinal chemistry. For example, the investigation of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide illustrates the compound's synthetic utility and its role in forming derivatives with potential pharmacological properties (Batalha et al., 2019).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer properties of quinoline derivatives are significant areas of research. These compounds have been evaluated for their activity against various bacterial and fungal strains, showing potential as antimicrobial agents. Additionally, the synthesis of novel quinoline derivatives and their evaluation against cancer cell lines suggest their utility in developing new anticancer agents, providing a foundation for further investigation into their therapeutic potential (Patel & Patel, 2010); (Gaber et al., 2021).
Structural and Mechanistic Insights
Further research delves into the structural analysis and mechanistic understanding of quinoline derivatives. For instance, the study of the crystal structure and Hirshfeld surface analysis of related compounds provides valuable information on their molecular configurations and interactions, aiding in the design of molecules with optimized pharmacological properties (Baba et al., 2019).
Propriétés
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-21-14-10-6-4-8-12(14)17(22)16(19(21)24)18(23)20-13-9-5-7-11-15(13)25-2/h4-11,22H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLWUPNWOLNOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)


![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)



![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)




![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)
